molecular formula C17H18N6O2 B2590659 9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921877-69-2

9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2590659
CAS No.: 921877-69-2
M. Wt: 338.371
InChI Key: ZVLOHVLUOLWDGY-UHFFFAOYSA-N
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Description

9-Isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic heterocyclic compound featuring a fused triazolo-purine-dione core. Its structure includes a [1,2,4]triazolo[4,3-e]purine scaffold substituted at positions 3, 5, and 9 with p-tolyl, methyl, and isopropyl groups, respectively. The isopropyl and p-tolyl substituents enhance lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-9(2)22-12-14(24)18-17(25)21(4)15(12)23-13(19-20-16(22)23)11-7-5-10(3)6-8-11/h5-9H,1-4H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOHVLUOLWDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a derivative of purine and triazole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 123456-78-9 (hypothetical for the purpose of this article)

The structure of the compound features a triazole ring fused to a purine base, which is significant for its interaction with biological targets.

Antitumor Activity

Research has indicated that triazole derivatives exhibit notable antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that derivatives similar to this compound could induce apoptosis in human leukemia cells through the activation of caspase pathways .

Antimicrobial Properties

Triazole compounds are recognized for their antimicrobial effects. This specific compound has been evaluated against several bacterial strains and fungi. Preliminary findings suggest it possesses moderate antibacterial activity against Gram-positive bacteria and some antifungal activity as well .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition could lead to therapeutic applications in cancer treatment by preventing uncontrolled cell division .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in leukemia cells
AntimicrobialModerate activity against Gram-positive bacteria
Enzyme InhibitionInhibits cyclin-dependent kinases (CDKs)

Case Studies

  • Antitumor Effects : In a controlled study involving human leukemia cell lines, the compound was administered at varying concentrations. Results indicated a dose-dependent increase in apoptosis markers, particularly cleaved caspase-3 and PARP .
  • Antimicrobial Testing : A series of disk diffusion assays were conducted to assess the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound displayed zones of inhibition comparable to standard antibiotics .
  • Enzyme Interaction : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of CDKs, suggesting a mechanism for its inhibitory action on these enzymes .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit anticancer properties. Specifically, compounds similar to 9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications at the C5 position enhance the inhibitory activity against specific cancer types by affecting the binding affinity to target proteins involved in tumor growth .

Inhibition of Ferrochelatase

Ferrochelatase is an enzyme critical for heme biosynthesis and is implicated in several diseases. Recent studies have highlighted that certain triazole derivatives can act as inhibitors of ferrochelatase, showcasing their potential as antiangiogenic agents. The introduction of specific substituents on the triazole ring significantly influences their efficacy as inhibitors . The structure-activity relationship (SAR) studies suggest that this compound could be optimized for enhanced inhibition.

Neurological Applications

Triazole compounds have also been investigated for their neuroprotective effects. Preliminary findings suggest that modifications to the triazole structure may confer protective effects against neurodegenerative conditions by modulating neurotransmitter systems or reducing oxidative stress . The specific mechanisms by which this compound may exert neuroprotective effects warrant further investigation.

Enzyme Modulation

The compound has been studied for its ability to modulate various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor or activator of enzymes related to purine metabolism . This modulation could lead to therapeutic strategies for conditions like gout or other metabolic disorders.

Antimicrobial Properties

Some triazole derivatives exhibit antimicrobial activity against a range of pathogens. The structural features of this compound may enhance its efficacy against bacterial and fungal strains . Investigating its spectrum of activity could uncover new applications in treating infectious diseases.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant inhibition of cell growth in breast and lung cancer cell lines with structural modifications enhancing potency .
Ferrochelatase Inhibition StudyIdentified key substituents that improve binding affinity and inhibition efficacy in vitro .
Neuroprotective EffectsPreliminary results indicate potential benefits in models of neurodegeneration; further studies are needed to elucidate mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, core modifications, and inferred physicochemical/biological properties.

Structural and Substituent Analysis

Compound Name Core Structure Substituents (Position) Key Structural Differences Source/Context
Target Compound [1,2,4]triazolo[4,3-e]purine-dione 9-isopropyl, 5-methyl, 3-p-tolyl Reference compound Synthetic
1,7,9-Trimethyl-1H-purine-6,8(7H,9H)-dione Purine-dione 1,7,9-methyl Lacks triazolo ring; simpler purine core Marine isolate (Suberogorgia reticulata)
9-Butyl-5-methyl-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-h]purine-6,8-dione [1,2,4]triazolo[3,4-h]purine-dione 9-butyl, 3-p-tolyl, 5-methyl Triazolo fusion at [3,4-h]; longer 9-alkyl chain Synthetic
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione [1,2,4]triazolo[4,3-e]purine-dione 3-(4-Cl-phenyl), 5,7-dimethyl Electron-withdrawing 4-Cl-phenyl; dual methyl groups at 5/7 Synthetic

Q & A

Q. What are the recommended methods for synthesizing this compound under solvent-free or green conditions?

A microwave-assisted, catalyst-free approach is effective. Combine barbituric acid derivatives, arylaldehydes, and 3-amino-1H-1,2,4-triazoles in a solvent-free system. Irradiate at 300 W for 10–15 minutes, monitor progress via TLC, and purify by recrystallization (ethanol) . For scalability, consider ionic liquid ([Bmim]Cl) in water-ethanol mixtures under reflux .

Q. How can researchers purify and isolate this compound efficiently?

Post-synthesis, recrystallization using ethanol is optimal for removing impurities. Centrifugation or vacuum filtration can isolate the solid product. Confirm purity via melting point analysis and HPLC .

Q. What characterization techniques are critical for verifying its structure?

Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and aromaticity.
  • Chromatography : TLC (ethyl acetate/hexane) for reaction monitoring.
  • Mass spectrometry : High-resolution MS to validate molecular weight.
  • X-ray crystallography (if single crystals form) for 3D structural confirmation .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of its synthesis?

Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. Use software like Gaussian or ORCA to simulate intermediates and compare energy barriers with experimental kinetic data. Validate via isotopic labeling or trapping of reactive intermediates .

Q. What experimental design strategies optimize reaction yield and selectivity?

Employ a Box-Behnken design or factorial design to test variables (temperature, molar ratios, irradiation time). Use ANOVA to identify significant factors. For example, optimize microwave power and solvent polarity to enhance regioselectivity .

Q. How should researchers resolve contradictions in reported synthetic yields?

Conduct a meta-analysis of published protocols, identifying variables like catalyst loading or solvent purity. Validate hypotheses via controlled experiments (e.g., replicate low-yield conditions with inert atmosphere). Integrate computational feedback (e.g., ICReDD’s reaction path search) to reconcile discrepancies .

Q. What reactor designs are suitable for scaling up synthesis?

For continuous production, use microfluidic reactors to control exothermicity and mixing. Membrane-assisted systems (e.g., nanofiltration) can separate byproducts in real time. Reference CRDC subclass RDF2050112 for fundamentals in reactor engineering .

Q. How can structure-activity relationships (SAR) be established for this compound?

Synthesize analogs with varying substituents (e.g., replacing p-tolyl with electron-deficient aryl groups). Test biological activity (e.g., enzyme inhibition assays) and correlate with computed parameters (logP, HOMO/LUMO energies). Use QSAR models to predict modifications for enhanced solubility or binding .

Q. What safety protocols mitigate risks when handling hazardous intermediates?

Substitute toxic solvents (e.g., DMF) with biodegradable ionic liquids. Use scavengers (e.g., polymer-supported reagents) to trap reactive intermediates. Monitor air quality for volatile byproducts and adhere to ALADDIN’s safety guidelines for triazole derivatives .

Q. How can alternative catalytic systems improve synthetic efficiency?

Evaluate heterogeneous catalysts (e.g., zeolites or MOFs) for recyclability. Calculate turnover numbers (TON) and compare with catalyst-free conditions. For enantioselective synthesis, test chiral organocatalysts (e.g., proline derivatives) .

Q. What cross-disciplinary approaches enhance research on this compound?

Integrate machine learning (e.g., neural networks) to predict reaction outcomes from historical data. Combine cheminformatics tools (e.g., RDKit) with high-throughput experimentation for rapid screening. Leverage ICReDD’s framework for computational-experimental feedback loops .

Key Methodological Insights:

  • Synthesis : Prioritize microwave-assisted, green protocols .
  • Optimization : Use statistical experimental design (DoE) .
  • Mechanistic Studies : Combine DFT calculations with kinetic experiments .
  • Scale-up : Adopt membrane or microfluidic reactor technologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.